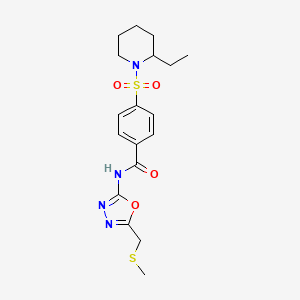

4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

This compound belongs to a class of sulfonamide-linked benzamides featuring a 1,3,4-oxadiazole scaffold. The molecule integrates two pharmacophoric motifs:

Properties

IUPAC Name |

4-(2-ethylpiperidin-1-yl)sulfonyl-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4S2/c1-3-14-6-4-5-11-22(14)28(24,25)15-9-7-13(8-10-15)17(23)19-18-21-20-16(26-18)12-27-2/h7-10,14H,3-6,11-12H2,1-2H3,(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJKRFNBQKIBAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)CSC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide is a sulfonamide derivative featuring a unique oxadiazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realm of antiviral and anticancer properties.

Chemical Structure

The molecular formula for this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. The oxadiazole group is known to interact with biological targets, potentially modulating protein functions and inhibiting viral replication.

Antiviral Properties

Recent studies have indicated that compounds containing oxadiazole structures exhibit antiviral activities against various RNA viruses. For instance, a study demonstrated that related oxadiazole derivatives could inhibit the replication of Hepatitis B virus, suggesting that the target compound may have similar effects against other viral pathogens .

Anticancer Potential

In addition to antiviral activity, sulfonamide derivatives are often explored for their anticancer properties. The ability of the compound to interfere with cellular signaling pathways involved in cancer progression has been noted in several studies. For example, compounds with similar structural features have shown promise in inhibiting tumor growth by targeting specific kinases involved in cell proliferation and survival.

Case Studies

- Antiviral Screening : A screening of FDA-approved compounds identified several potential candidates for MERS-CoV inhibition. While the specific compound was not directly tested, related compounds with similar functional groups demonstrated effective inhibition of viral replication at low micromolar concentrations .

- Anticancer Activity : Various sulfonamide derivatives were evaluated for their cytotoxic effects on cancer cell lines. One study reported that certain modifications to the sulfonamide structure enhanced its potency against specific cancer types, indicating a promising avenue for further research into the target compound's efficacy .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

Impact on Activity :

Modifications on the 1,3,4-Oxadiazole Ring

Key Observations :

Challenges :

Q & A

Q. What are the validated synthetic routes for 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step protocols, including:

- Sulfonylation : Reacting a piperidine derivative (e.g., 2-ethylpiperidine) with a sulfonyl chloride under basic conditions (e.g., Na₂CO₃ or triethylamine) in polar aprotic solvents like DMF or DMSO .

- Oxadiazole Formation : Cyclization of thiosemicarbazides using POCl₃ or CS₂ under reflux, followed by alkylation with methylthio-methyl groups .

- Coupling Reactions : Amide bond formation between the sulfonyl-piperidine and oxadiazole moieties using coupling agents like EDC/HOBt .

Optimization Tips : Monitor reaction progress via TLC, adjust solvent polarity (e.g., DMSO for solubility), and control temperature (e.g., 90°C for cyclization steps) to minimize side products .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- 1H/13C NMR : Identify characteristic peaks, such as the sulfonyl-linked piperidine protons (δ 1.2–3.5 ppm) and oxadiazole methylthio groups (δ 2.1–2.5 ppm) .

- Mass Spectrometry (EI-MS or HRMS) : Confirm molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns specific to the sulfonamide and oxadiazole groups .

- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Q. How can preliminary antibacterial activity be assessed for this compound?

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution methods. Prepare serial dilutions (0.5–128 µg/mL) and incubate for 18–24 hours .

- Positive Controls : Compare with standard antibiotics (e.g., ciprofloxacin). Include solvent controls (e.g., DMSO) to rule out false positives .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the oxadiazole or piperidine rings) influence bioactivity?

-

Structure-Activity Relationship (SAR) : Replace the methylthio group with ethylthio or phenylthio to assess hydrophobicity effects. For example:

Substituent MIC (S. aureus) MIC (E. coli) -SCH₃ 8 µg/mL 32 µg/mL -SC₂H₅ 4 µg/mL 16 µg/mL -

Piperidine Modifications : Introduce bulkier groups (e.g., isopropyl) to enhance target binding selectivity .

Q. How can contradictory bioactivity data across studies be resolved?

- Standardized Protocols : Ensure consistent bacterial strains (e.g., ATCC standards), growth media (e.g., Mueller-Hinton broth), and incubation conditions .

- Dose-Response Curves : Use nonlinear regression to calculate IC₅₀ values and reduce variability from endpoint assays .

- Metabolic Stability Tests : Evaluate compound degradation in liver microsomes to explain discrepancies between in vitro and in vivo results .

Q. What computational methods are suitable for studying the mechanism of action?

- Molecular Docking : Simulate binding to bacterial targets (e.g., dihydrofolate reductase) using AutoDock Vina. Focus on hydrogen bonding with the sulfonamide group and hydrophobic interactions with the oxadiazole .

- MD Simulations : Assess dynamic stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS) .

Q. How can synthetic byproducts be identified and minimized during scale-up?

- HPLC-PDA/MS : Detect impurities >0.1% using C18 columns (acetonitrile/water gradient). Common byproducts include over-sulfonated piperidines or incomplete oxadiazole cyclization .

- Process Optimization : Reduce POCl₃ stoichiometry in cyclization steps and employ slow addition techniques for exothermic reactions .

Q. What strategies improve selectivity for bacterial enzymes over human homologs?

- Targeted Mutagenesis : Compare bacterial vs. human enzyme active sites (e.g., folate biosynthesis enzymes) and modify substituents to exploit size/charge differences .

- Protease Stability Assays : Test resistance to human serum proteases via incubation at 37°C for 24 hours, followed by LC-MS quantification .

Methodological Notes

- Data Reproducibility : Always replicate experiments across ≥3 independent trials.

- Ethical Compliance : Adhere to institutional guidelines for antimicrobial resistance studies (e.g., BSL-2 containment for resistant strains).

- Open Science : Deposit spectral data in public repositories (e.g., PubChem) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.